molecular formula C12H8F2O2 B11882080 2-(Difluoromethoxy)naphthalene-4-carboxaldehyde

2-(Difluoromethoxy)naphthalene-4-carboxaldehyde

Cat. No.: B11882080
M. Wt: 222.19 g/mol
InChI Key: GVXYIYXSILDJOC-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)naphthalene-4-carboxaldehyde is an organic compound with the molecular formula C12H8F2O2 and a molecular weight of 222.19 g/mol It is characterized by the presence of a difluoromethoxy group attached to a naphthalene ring, which also contains a carboxaldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)naphthalene-4-carboxaldehyde typically involves the introduction of the difluoromethoxy group onto a naphthalene derivative, followed by the formation of the carboxaldehyde group. One common method involves the reaction of 2-hydroxy-4-naphthaldehyde with difluoromethyl ether in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the hydroxyl group with the difluoromethoxy group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)naphthalene-4-carboxaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Difluoromethoxy)naphthalene-4-carboxaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)naphthalene-4-carboxaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The difluoromethoxy group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Difluoromethoxy)naphthalene-4-carboxaldehyde is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .

Properties

Molecular Formula

C12H8F2O2

Molecular Weight

222.19 g/mol

IUPAC Name

3-(difluoromethoxy)naphthalene-1-carbaldehyde

InChI

InChI=1S/C12H8F2O2/c13-12(14)16-10-5-8-3-1-2-4-11(8)9(6-10)7-15/h1-7,12H

InChI Key

GVXYIYXSILDJOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2C=O)OC(F)F

Origin of Product

United States

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